4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
Overview
Description
4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H11N3O2•2HCl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.17 . More detailed physical and chemical properties weren’t available in the search results.Scientific Research Applications
Medical Research
- Application Summary : “4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride” has been studied for its potential role in drug development.
- Results or Outcomes : The compound has been identified as a lead compound for the development of anti-cancer and anti-inflammatory drugs. However, the specific results, including any quantitative data or statistical analyses, were not provided in the sources I found.
- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Scientific Field
Scientific Field
- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Application Summary : “4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride” is a chemical compound with the molecular formula C13H13Cl2N3O . It can be used in chemical research to study its properties and potential applications.
- Application Summary : Compounds like “4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride” have been synthesized and studied for their photophysical properties . These compounds find applications in bio-sensing and biomedical diagnostics .
Scientific Field
Scientific Field
Scientific Field
Scientific Field
Future Directions
properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFTWVQPPQDSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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